molecular formula C7H14N2O B12890849 (2S,3S)-3-ethylpyrrolidine-2-carboxamide

(2S,3S)-3-ethylpyrrolidine-2-carboxamide

Cat. No.: B12890849
M. Wt: 142.20 g/mol
InChI Key: ONODUWMRAZDTQG-WDSKDSINSA-N
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Description

(2S,3S)-3-ethylpyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-ethylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. This process can be carried out under mild conditions, often at room temperature, and in the presence of a hydrogen donor .

Industrial Production Methods

For industrial-scale production, the use of biocatalysts has shown promise. Enzymes such as carbonyl reductase from Lactobacillus fermentum can be employed to catalyze the reduction of β-ketoesters, resulting in high yields and stereoselectivity . This method is environmentally friendly and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-ethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S,3S)-3-ethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2S,3S)-3-ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-3-ethylpyrrolidine-2-carboxamide apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(2S,3S)-3-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-5-3-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1

InChI Key

ONODUWMRAZDTQG-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1CCN[C@@H]1C(=O)N

Canonical SMILES

CCC1CCNC1C(=O)N

Origin of Product

United States

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